N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is a compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex chemical structures .
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups on the benzothiadiazole ring or the methoxybenzamide moiety are replaced by other groups.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. In photodynamic therapy, for example, it can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. The compound’s photophysical properties, such as fluorescence, are also exploited in various applications .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide can be compared with other benzothiadiazole derivatives, such as:
N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide: This compound has different substituents on the benzothiadiazole ring, leading to variations in its chemical and physical properties.
N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzenesulfonamide:
This compound stands out due to its unique combination of a methoxy group and a benzamide moiety, which imparts specific photophysical properties and reactivity patterns.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-10-7-5-9(6-8-10)14(18)15-11-3-2-4-12-13(11)17-20-16-12/h2-8H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAANQWNNKBTLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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